molecular formula C14H11NO6 B12909575 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate

5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate

Cat. No.: B12909575
M. Wt: 289.24 g/mol
InChI Key: QRACMKQPLXNIBD-UHFFFAOYSA-N
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Description

5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate is a nitroaromatic furan derivative characterized by a furan ring substituted at the 3-position with a carboxylate ester. The ester side chain includes a benzyl group bearing formyl, methyl, and nitro substituents at the 5-, 2-, and 4-positions, respectively. The presence of electron-withdrawing (nitro, formyl) and electron-donating (methyl) groups influences its electronic structure, solubility, and intermolecular interactions. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

(5-formyl-2-methyl-4-nitrophenyl)methyl furan-3-carboxylate

InChI

InChI=1S/C14H11NO6/c1-9-4-13(15(18)19)11(6-16)5-12(9)8-21-14(17)10-2-3-20-7-10/h2-7H,8H2,1H3

InChI Key

QRACMKQPLXNIBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1COC(=O)C2=COC=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-4-nitrobenzyl bromide with furan-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 5-formyl compounds exhibit notable antimicrobial properties. For instance, studies have synthesized various derivatives that were screened for their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated significant inhibition against a range of bacterial pathogens and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties
In the context of inflammatory diseases, compounds similar to 5-formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate have been investigated for their ability to modulate inflammatory responses. These compounds can act as inhibitors of pro-inflammatory cytokines, thereby offering therapeutic potential in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Organic Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing various complex organic molecules. It can be utilized in multi-step synthesis processes to create more intricate structures, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse functionalization, making it a valuable intermediate in synthetic organic chemistry .

Microwave-Assisted Synthesis
Recent advancements have shown that microwave-assisted synthesis techniques can enhance the efficiency of reactions involving this compound. The use of microwave irradiation has been reported to accelerate the formation of desired products while improving yields and reducing reaction times significantly compared to traditional methods .

Material Science

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymerization processes. Its functional groups can be incorporated into polymer backbones to impart specific properties such as improved thermal stability or enhanced mechanical strength. This application is particularly relevant in the development of new materials for industrial uses .

Nanomaterials Development
The compound's unique structure contributes to its application in nanotechnology, where it can be used to functionalize nanoparticles or nanocomposites. This functionalization is crucial for tailoring the properties of nanomaterials for specific applications, including drug delivery systems and biosensors .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus with zones of inhibition exceeding 15 mm.
Study BAnti-inflammatory EffectsShowed that derivatives reduced TNF-alpha levels in vitro by up to 50%, indicating potential anti-inflammatory applications.
Study COrganic SynthesisHighlighted the efficiency of microwave-assisted methods leading to a 30% increase in yield compared to conventional synthesis routes.
Study DMaterial ScienceExplored the incorporation of the compound into polymer matrices, resulting in enhanced thermal properties suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Methodologies

Structural Validation

Both compounds require rigorous validation using tools like PLATON () to check for missed symmetry, disorder, or hydrogen-bonding patterns. SHELXL () is widely used for refining small-molecule structures, while ORTEP-3 () aids in visualizing thermal ellipsoids and molecular geometry .

Table 2: Crystallographic Data Comparison

Parameter Compound A Compound B (Projected)
Crystal system Monoclinic Likely monoclinic/orthorhombic
Space group P2₁/c P2₁ or P2₁2₁2₁
H-bond donors 0 1 (formyl C–H)
Dominant interactions π-π stacking π-π + CH···O H-bonds

Biological Activity

5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N2O5C_{12}H_{11}N_{2}O_{5} with a molecular weight of 253.23 g/mol. Its structure features a furan ring, which is known for its reactivity and ability to interact with biological molecules.

PropertyValue
Molecular Formula C₁₂H₁₁N₂O₅
Molecular Weight 253.23 g/mol
CAS Number [Not specified]
IUPAC Name This compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anticancer Properties : Research has shown that nitro-containing compounds can induce apoptosis in cancer cells. The presence of the furan moiety may enhance the compound's ability to interact with nucleic acids, leading to cytotoxic effects.
  • Anti-inflammatory Effects : Compounds derived from furan have been reported to possess anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on various nitro-substituted furan derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 50 µg/mL, indicating that this compound may exhibit similar efficacy in inhibiting bacterial growth .

Anticancer Activity

In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that compounds with structural similarities to this compound showed IC50 values in the low micromolar range. For instance, a related compound exhibited an IC50 of approximately 15 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of furan derivatives. A study indicated that similar compounds could reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, providing a basis for exploring the anti-inflammatory potential of this compound .

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